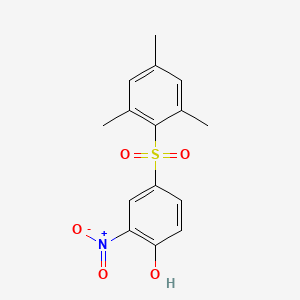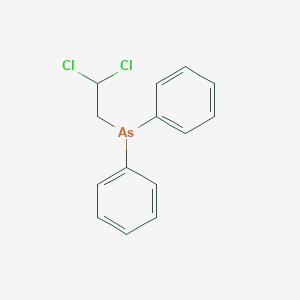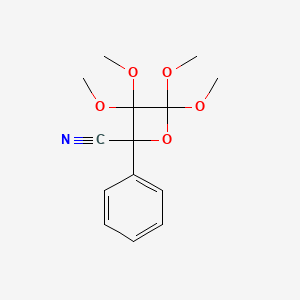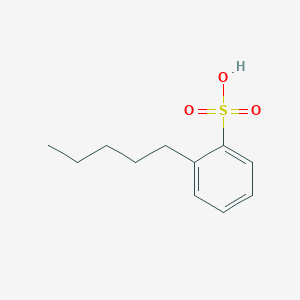
2-Pentylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentylbenzenesulfonic acid is an organosulfur compound characterized by the presence of a sulfonic acid group attached to a benzene ring, which is further substituted with a pentyl group. This compound is part of the broader class of aromatic sulfonic acids, known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentylbenzenesulfonic acid can be synthesized through the sulfonation of 2-pentylbenzene. The sulfonation process typically involves the reaction of 2-pentylbenzene with concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid). The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group onto the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2-pentylbenzenesulfonic acid may involve continuous sulfonation processes using reactors designed for large-scale chemical manufacturing. The use of oleum or sulfur trioxide gas in these reactors allows for efficient and high-yield production of the desired sulfonic acid derivative.
Chemical Reactions Analysis
Types of Reactions
2-Pentylbenzenesulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Substitution: The sulfonic acid group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorosulfonic acid or sulfur trioxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.
Scientific Research Applications
2-Pentylbenzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-pentylbenzenesulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with other molecules, influencing their reactivity and stability. Additionally, the pentyl group can affect the compound’s hydrophobicity and overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the pentyl group.
p-Toluenesulfonic Acid: Contains a methyl group instead of a pentyl group.
Sulfanilic Acid: Contains an amino group in addition to the sulfonic acid group.
Uniqueness
2-Pentylbenzenesulfonic acid is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties compared to other aromatic sulfonic acids
Properties
CAS No. |
58425-66-4 |
|---|---|
Molecular Formula |
C11H16O3S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-pentylbenzenesulfonic acid |
InChI |
InChI=1S/C11H16O3S/c1-2-3-4-7-10-8-5-6-9-11(10)15(12,13)14/h5-6,8-9H,2-4,7H2,1H3,(H,12,13,14) |
InChI Key |
VBVVNLPJLRAFAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)

![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
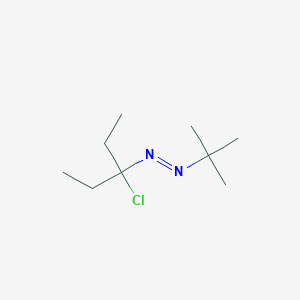

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)


